molecular formula C10H11NO2 B13696644 7-hydroxy-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one

7-hydroxy-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one

Cat. No.: B13696644
M. Wt: 177.20 g/mol
InChI Key: PKQNYHDFBICJPV-UHFFFAOYSA-N
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Description

7-hydroxy-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one is a chemical compound that belongs to the class of benzoazepines This compound is characterized by a seven-membered ring fused to a benzene ring, with a hydroxyl group at the 7th position and a ketone group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline has been used to synthesize related compounds . This reaction proceeds in a syn-selective manner without forming any detectable over-addition products.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the benzene ring or the azepine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific reaction conditions to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the ketone group can yield an alcohol.

Scientific Research Applications

7-hydroxy-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-hydroxy-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-hydroxy-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one include:

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

7-hydroxy-1,2,4,5-tetrahydro-2-benzazepin-3-one

InChI

InChI=1S/C10H11NO2/c12-9-3-1-8-6-11-10(13)4-2-7(8)5-9/h1,3,5,12H,2,4,6H2,(H,11,13)

InChI Key

PKQNYHDFBICJPV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NCC2=C1C=C(C=C2)O

Origin of Product

United States

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